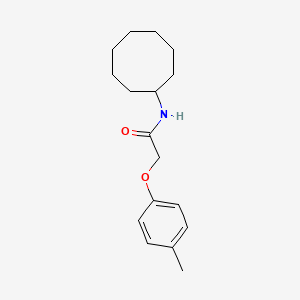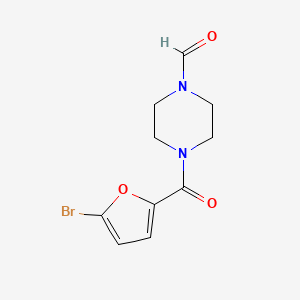![molecular formula C17H15ClN2O2S B5853507 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as CMFA, is a chemical compound that has been studied extensively in scientific research. It belongs to the class of acrylamide derivatives and has been found to have various biological activities. In
作用机制
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function and a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the brain. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect the brain from oxidative stress. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile, which makes it safe to use in animal studies. However, one of the limitations of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. One of the areas of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the investigation of the potential use of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research is needed to better understand the mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide and its effects on different cellular pathways.
合成方法
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This is then reacted with ethyl 3-phenylacrylate to form N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. The synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
科学研究应用
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a selective inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
(E)-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15-9-8-13(11-14(15)18)19-17(23)20-16(21)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWCBWBQBZACLL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)


![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)


![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)


